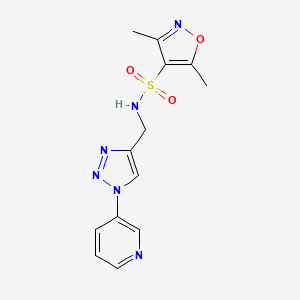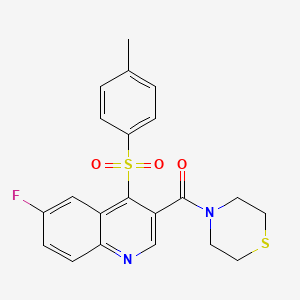
(6-Fluoro-4-tosylquinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Fluoro-4-tosylquinolin-3-yl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C21H19FN2O4S. It is related to a class of compounds known as fluoroquinolones .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives .Scientific Research Applications
Novel Fluorophores and Labeling Reagents
The scientific research applications of compounds similar to (6-Fluoro-4-tosylquinolin-3-yl)(thiomorpholino)methanone are diverse, particularly in the field of fluorescence and labeling technologies. For instance, 6-methoxy-4-quinolone (6-MOQ), a novel fluorophore, showcases strong fluorescence across a wide pH range in aqueous media, making it a potent fluorescent labeling reagent (Hirano et al., 2004). Such compounds are instrumental in biomedical analysis, providing a stable, high-intensity fluorescence signal that is minimally affected by pH changes, temperature, or light exposure. This stability and versatility underline the compound's utility in detailed analytical procedures, such as the quantification of carboxylic acids through derivatization.
Antiproliferative Activity
Another application is found in compounds with structural similarities to (6-Fluoro-4-tosylquinolin-3-yl)(thiomorpholino)methanone, such as those evaluated for their antiproliferative activities. A notable example includes the synthesis and structural exploration of a novel bioactive heterocycle evaluated for its antiproliferative activity (Benaka Prasad et al., 2018). These compounds often exhibit promising biological activities, including inhibition of cancer cell proliferation, highlighting their potential in the development of new therapeutic agents.
Antibacterial and Antimicrobial Properties
The research also extends into the synthesis and evaluation of compounds for antimicrobial activity. Thiomorpholine derivatives, for instance, have been synthesized and assessed for their potential as bioactive molecules with antibacterial properties (Kardile & Kalyane, 2010). These compounds are designed to optimize biological effects, aiming for uniform and consistent drug availability, which is crucial for developing safer, less toxic therapeutic agents.
Fluorescence Chemosensors
Moreover, the development of chemosensors for metal ion detection is another significant application area. Novel chemosensors designed for selective identification of metal ions, such as Pd2+, have been developed, utilizing the fluorescence "turn-off" performance upon metal binding (Shally et al., 2020). These advancements demonstrate the compound's role in environmental monitoring and analytical chemistry, offering a sensitive, selective method for detecting hazardous materials.
Future Directions
properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-14-2-5-16(6-3-14)29(26,27)20-17-12-15(22)4-7-19(17)23-13-18(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQTWXJAFKGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-tosylquinolin-3-yl)(thiomorpholino)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)
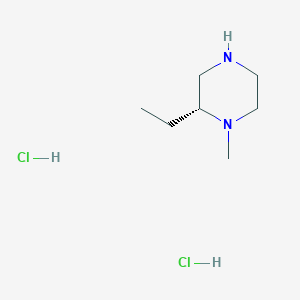
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)
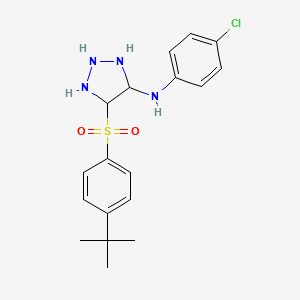
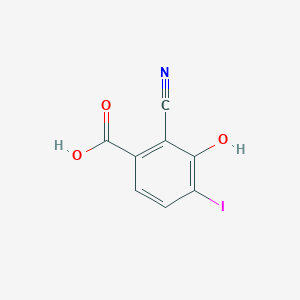
![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2800293.png)
![2-[(4-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
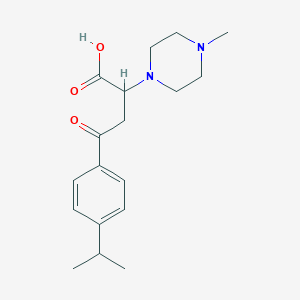

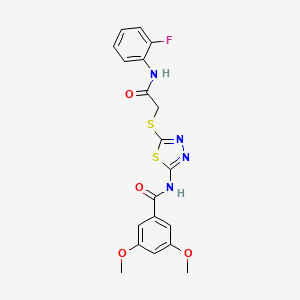
![N~1~-(3-chlorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide](/img/structure/B2800299.png)
